molecular formula C12H13ClF3NO3 B14767009 3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14767009
M. Wt: 311.68 g/mol
InChI Key: TTWQMZRTPLJLHK-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a hydroxy group

Preparation Methods

The synthesis of 3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . The chloro-substituted phenyl ring can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide include:

Compared to these compounds, this compound is unique due to the presence of the hydroxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H13ClF3NO3

Molecular Weight

311.68 g/mol

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C12H13ClF3NO3/c1-17(20-2)11(19)6-10(18)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,18H,6H2,1-2H3

InChI Key

TTWQMZRTPLJLHK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)O)OC

Origin of Product

United States

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